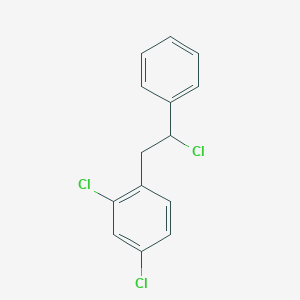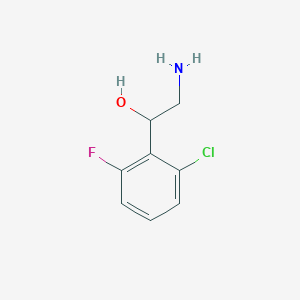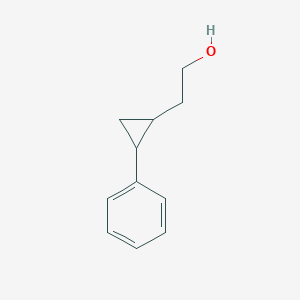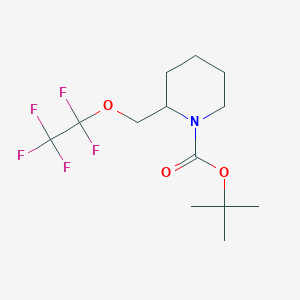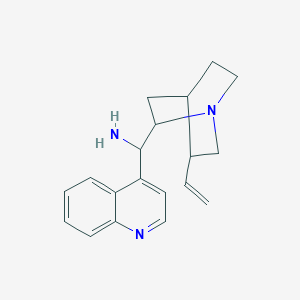
Ethyl 3-(((4-methoxyphenyl)amino)methyl)-1H-1,2,4-triazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(((4-methoxyphenyl)amino)methyl)-1H-1,2,4-triazole-5-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and an aminomethyl group attached to the triazole ring. It has garnered interest in various fields due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(((4-methoxyphenyl)amino)methyl)-1H-1,2,4-triazole-5-carboxylate typically involves a multi-step process. One common method includes the reaction of ethyl 1H-1,2,4-triazole-5-carboxylate with 4-methoxybenzylamine under appropriate conditions. The reaction is often carried out in the presence of a catalyst such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(((4-methoxyphenyl)amino)methyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .
Applications De Recherche Scientifique
Ethyl 3-(((4-methoxyphenyl)amino)methyl)-1H-1,2,4-triazole-5-carboxylate has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent in preliminary studies.
Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mécanisme D'action
The mechanism of action of Ethyl 3-(((4-methoxyphenyl)amino)methyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- Thiophene derivatives
Uniqueness
Ethyl 3-(((4-methoxyphenyl)amino)methyl)-1H-1,2,4-triazole-5-carboxylate is unique due to its specific structural features, such as the presence of the triazole ring and the ethyl ester group. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C13H16N4O3 |
|---|---|
Poids moléculaire |
276.29 g/mol |
Nom IUPAC |
ethyl 5-[(4-methoxyanilino)methyl]-1H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C13H16N4O3/c1-3-20-13(18)12-15-11(16-17-12)8-14-9-4-6-10(19-2)7-5-9/h4-7,14H,3,8H2,1-2H3,(H,15,16,17) |
Clé InChI |
AMOVKFJCCPDRSO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NNC(=N1)CNC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


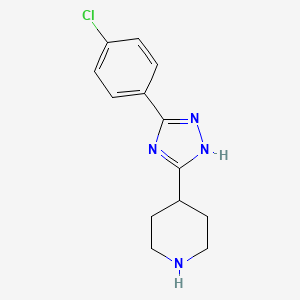
![Phenol, 3-[5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B15095529.png)

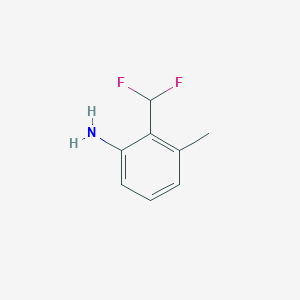
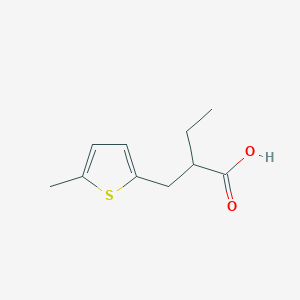
![1-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a-pentamethyl-9-oxo-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B15095554.png)

![ethyl 5-amino-1-(6-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B15095562.png)
![Di(4-pyridylethinyl) zinc bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]porphyrin-ethinyl dimer](/img/structure/B15095568.png)
